5F-Cumyl-PINACA
Description
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGVIPHMOTDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032564 | |
| Record name | 5F-CUMYL-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-16-6 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5F-Cumyl-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5F-CUMYL-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5F-CUMYL-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E827UUV3S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of Carboxamide Intermediate
The synthesis begins with the reaction of indazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is then coupled with cumylamine (1-methyl-1-phenylethanamine) in anhydrous dichloromethane (DCM) under nitrogen atmosphere to yield the carboxamide precursor. The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) serving as a base to neutralize HCl byproducts.
Key Reaction Conditions:
Fluoropentylation Reaction
The carboxamide intermediate undergoes alkylation with 1-bromo-5-fluoropentane in the presence of a strong base, typically sodium hydride (NaH), in dimethylformamide (DMF). This step introduces the 5-fluoropentyl side chain, a critical structural feature for cannabinoid receptor affinity. The reaction is stirred at 60–70°C for 12–16 hours under inert conditions.
Key Reaction Conditions:
-
Reagents: Carboxamide intermediate, 1-bromo-5-fluoropentane, NaH
-
Solvent: DMF
-
Temperature: 60–70°C
Optimization of Reaction Conditions
Solvent and Base Selection
The use of DMF as a solvent enhances the nucleophilicity of the carboxamide nitrogen, facilitating efficient alkylation. Alternatives such as acetonitrile or tetrahydrofuran (THF) result in lower yields due to incomplete reaction progression. Sodium hydride outperforms weaker bases (e.g., potassium carbonate) by ensuring deprotonation of the carboxamide, though it requires stringent moisture control.
Purification Techniques
Crude this compound is purified via silica gel column chromatography using a hexane:ethyl acetate gradient (4:1 to 2:1). Analytical data from GC-MS and LC-QTOF confirm a purity exceeding 95% in forensic samples.
Analytical Characterization
Spectroscopic Data
Comparative Potency
This compound exhibits higher CB₁ receptor efficacy than structurally similar analogs (Table 1). Its EC₅₀ in cAMP assays is 0.06 nM, surpassing JWH-018 (EC₅₀ = 1.13 nM) and AM-2201 (EC₅₀ = 0.45 nM).
Table 1: Pharmacological Activity of Selected Synthetic Cannabinoids
| Compound | CB₁ EC₅₀ (nM) | Maximum Efficacy (% CP-55,940) |
|---|---|---|
| This compound | 0.06 | 93.7 |
| Cumyl-PINACA | 0.06 | 92.8 |
| JWH-018 | 1.13 | 97.6 |
| AM-2201 | 0.45 | 103.0 |
Challenges in Synthesis
Chemical Reactions Analysis
5F-Cumyl-PINACA undergoes various chemical reactions:
Oxidation: The compound can be oxidized at the fluoropentyl chain, leading to hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom in the pentyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used. Substitution reactions may involve nucleophiles such as thiols or amines.
Major Products: The primary products include hydroxylated derivatives and substituted analogs.
Scientific Research Applications
5F-Cumyl-PINACA has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Research focuses on its potential therapeutic effects and adverse effects, contributing to the understanding of synthetic cannabinoids’ impact on human health.
Industry: It is used in the development of new synthetic cannabinoids for various applications, including potential pharmaceutical uses
Mechanism of Action
5F-Cumyl-PINACA acts as a potent agonist for cannabinoid receptors:
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Receptor Affinity and Potency of Cumyl Derivatives
| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Key Structural Features |
|---|---|---|---|
| 5F-Cumyl-PINACA | 0.06 | 0.14 | Fluoropentyl side chain, cumyl group |
| Cumyl-PINACA | 0.09 | 0.21 | Non-fluorinated pentyl chain |
| CUMYL-4CN-BINACA | 0.33 | 0.47 | Cyanobutyl substituent |
| JWH-018 | 1.13 | 2.45 | Naphthoyl moiety |
| CP-55,940 (reference) | 3.20 | 2.80 | Classical cannabinoid agonist |
Data sourced from in vitro cAMP assays
- Cumyl-PINACA: The non-fluorinated analog of this compound shows slightly lower CB1 potency (EC₅₀ = 0.09 nM) . Both compounds share primary metabolites (e.g., hydroxylated pentyl chains), but this compound’s defluorination generates metabolites indistinguishable from Cumyl-PINACA, necessitating targeted detection of unique markers like B03 (5F-specific) or A09 (Cumyl-specific) .
- CUMYL-4CN-BINACA: Features a cyanobutyl group instead of a fluoropentyl chain. It exhibits lower CB1 affinity (EC₅₀ = 0.33 nM) but has been linked to fatal intoxications, unlike this compound .
- 5F-AB-PINACA: A structurally distinct SCRA with a fluoropentyl chain but lacking the cumyl group.
Metabolic Pathways
Table 2: Key Metabolic Reactions of this compound vs. Analogs
| Reaction | This compound | Cumyl-PINACA | 5F-AB-PINACA |
|---|---|---|---|
| Hydroxylation | ✔️ (N-pentyl) | ✔️ (N-pentyl) | ✔️ (Indazole core) |
| Defluorination | ✔️ → B04 | ❌ | ✔️ → Pentanoic acid |
| Dihydrodiol formation | ✔️ (B01) | ✔️ (A06) | ❌ |
| Glucuronidation | ✔️ | ✔️ | ✔️ |
Adapted from in vitro and in vivo studies
- Shared Pathways : Both this compound and Cumyl-PINACA undergo hydroxylation at the N-pentyl side chain and dihydrodiol formation at the indazole ring .
- Unique Pathways : this compound’s hydrolytic defluorination yields metabolites (B04, B02) identical to Cumyl-PINACA’s hydroxylated metabolites (A08, A07), complicating urine-based differentiation .
Clinical and Forensic Implications
- Detection Challenges : Overlapping metabolites with Cumyl-PINACA require LC-MS/MS methods to target unique markers (e.g., B03 for this compound) . Low parent compound concentrations in serum (max 0.1 ng/mL) further complicate detection .
Biological Activity
5F-Cumyl-PINACA is a synthetic cannabinoid that has garnered attention due to its potent effects and increasing prevalence in various products, particularly e-liquids. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolism, and implications for public health.
This compound is chemically classified as an indazole-3-carboxamide derivative. Its structure includes a 5-fluoropentyl side chain, which significantly influences its binding affinity to cannabinoid receptors. Studies have shown that this compound exhibits high affinity for both CB1 and CB2 receptors, with a notably stronger affinity for CB1. This is critical as CB1 receptor activation is primarily responsible for the psychoactive effects associated with cannabinoids.
Binding Affinity
The binding affinities of various synthetic cannabinoids, including this compound, are summarized in the following table:
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| This compound | 0.06 | 0.31 |
| Cumyl-PINACA | 0.08 | 0.50 |
| JWH-018 | 0.15 | 0.25 |
In Vitro Studies
In vitro studies demonstrate that this compound acts as a full agonist at both CB1 and CB2 receptors, leading to significant increases in intracellular cAMP levels and subsequent physiological responses. The compound has been shown to produce effects such as:
- Analgesia : Inducing pain relief through central nervous system pathways.
- Appetite Stimulation : Similar to THC, it may increase appetite.
- Psychoactivity : Producing euphoria and altered mental states.
In Vivo Studies
Research involving in vivo administration of this compound has revealed dose-dependent effects on locomotor activity in animal models. For instance, an ED50 value of approximately 0.45 mg/kg was observed, indicating significant depressant effects on movement at low doses .
Metabolism
The metabolic pathway of this compound primarily involves hepatic metabolism via cytochrome P450 enzymes, resulting in various hydroxylated metabolites. A self-experiment involving oral ingestion of Cumyl-PINACA revealed that major metabolites were detected in urine samples collected over a period of up to 31 hours post-ingestion . The metabolites identified included:
- Hydroxylated derivatives at the n-pentyl side chain.
- Other phase I metabolic products that contribute to the compound's overall pharmacological profile.
Case Studies and Public Health Implications
Several case reports have linked the use of synthetic cannabinoids like this compound to severe adverse health outcomes, including hyperthermia, renal failure, and psychiatric disturbances . The lack of regulation surrounding these substances poses significant risks, particularly among young users who may be unaware of their potency compared to natural cannabis products.
Notable Cases
- Case Report A : A young adult experienced acute psychosis after using an e-liquid containing this compound.
- Case Report B : An individual presented with severe renal failure attributed to overdose on synthetic cannabinoids, including this compound.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying 5F-Cumyl-PINACA in complex matrices like herbal products or e-liquids?
- Methodological Answer : Targeted screening using LC-MS/MS with MRM-IDA-EPI (Multiple Reaction Monitoring-Information Dependent Acquisition-Enhanced Product Ion) is recommended. For unambiguous identification, match retention times (e.g., 8.22–9.73 min) and MS/MS spectra with reference standards (e.g., Cayman Chemical Batch 0493225 or 0520119) . Quantitation can be achieved via external calibration with transitions like m/z 368.3 → 250.0 and 368.3 → 233.0, validated against pooled human liver microsome (pHLM) assays . Methanol extraction (1 mg sample in 50% methanol/1% formic acid) is optimal for solubility and minimizes matrix interference .
Q. How does this compound’s potency compare to other synthetic cannabinoids (SCs) like JWH-018 or THC?
- Methodological Answer : Use cAMP biosensor assays to assess CB1 receptor agonism. This compound exhibits extreme potency, with EC₅₀ values as low as 0.06 nM, surpassing JWH-018 (EC₅₀ ~9 nM) and THC (partial agonist). Comparative studies should include fluorinated analogs (e.g., Cumyl-PINACA) and non-fluorinated derivatives to isolate structural contributions to potency .
Q. What are the primary challenges in differentiating this compound from its analogs in forensic samples?
- Methodological Answer : Overlapping metabolites (e.g., hydroxylated N-pentyl side chains) complicate differentiation. Advanced workflows should combine high-resolution mass spectrometry (HRMS) with chromatographic separation. For example, monitor unique markers like B03 (this compound-specific hydroxylation) and A09 (Cumyl-PINACA-specific oxidation) to avoid false positives .
Advanced Research Questions
Q. How can in vitro and in vivo metabolic pathways of this compound be systematically mapped?
- Methodological Answer :
- In vitro : Incubate this compound (1 ng/mL) with pooled human liver microsomes (pHLM) in NADPH-regenerating buffer (37°C, 60 min). Terminate reactions with ice-cold acetonitrile and analyze via LC-HRMS. Key reactions include oxidative defluorination (yielding Cumyl-PINACA-like metabolites) and hydroxylation at the N-pentyl chain .
- In vivo : Collect timed urine samples post-administration (e.g., 0.6 mg oral dose). Prioritize metabolites like B04 (N-5-hydroxypentyl) and B02 (postulated N-pentanoic acid) using product ion spectra and retention time alignment with pHLM data .
Q. What experimental designs address contradictions in metabolic stability data between fluorinated and non-fluorinated SCs?
- Methodological Answer : Conduct parallel hepatocyte assays for ADB-PINACA (non-fluorinated) and 5F-ADB-PINACA. Monitor defluorination via carboxylated metabolites (unique to fluorinated SCs) and hydroxylation/keto formation (common to both). Use Compound Discoverer software for pathway mapping and distinguish positional isomers via optimized chromatographic gradients (e.g., 40–550 m/z scan range) .
Q. How can receptor binding assays be optimized to evaluate this compound’s peripheral vs. central effects?
- Methodological Answer : Combine radioligand displacement assays (e.g., [³H]CP-55,940 for CB1/CB2) with tissue-specific expression models (e.g., transfected HEK293 cells). Validate functional activity via β-arrestin recruitment assays and compare to in vivo toxicity data (e.g., tachycardia, hallucinations) .
Data Contradiction Analysis
Q. Why do some studies report overlapping urinary metabolites for this compound and Cumyl-PINACA, complicating forensic differentiation?
- Resolution : Hydrolytic defluorination of this compound produces metabolites (e.g., N-pentanoic acid) identical to non-fluorinated analogs. To resolve, include specific markers in screening panels:
- B03: Unique to this compound (hydroxylation + retained fluorine).
- A09: Unique to Cumyl-PINACA (side-chain oxidation).
Use HRMS to resolve isobaric intermediates and validate with authentic urine samples .
Q. How do discrepancies in reported EC₅₀ values for this compound arise across studies?
- Resolution : Variability stems from assay conditions (e.g., cAMP vs. β-arrestin readouts) and cell lines (e.g., CHO vs. HEK293). Standardize protocols using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
